molecular formula C9H14O4 B1584222 Ethyl 2-(ethoxymethylene)acetoacetate CAS No. 3788-94-1

Ethyl 2-(ethoxymethylene)acetoacetate

Cat. No. B1584222
CAS RN: 3788-94-1
M. Wt: 186.2 g/mol
InChI Key: FNASCUBBFNCFQO-UHFFFAOYSA-N
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Description

Ethyl 2-(ethoxymethylene)acetoacetate is a chemical compound with the molecular formula C9H14O4 . It is used as a substrate in the synthesis of multisubstituted aromatic compounds . It is also used as a flavoring for food .


Synthesis Analysis

The synthesis of Ethyl 2-(ethoxymethylene)acetoacetate involves a reaction with acetic anhydride at 130°C for 5 hours . The reaction is cooled to room temperature and concentrated under reduced pressure to remove triethyl orthoformate and acetic anhydride . The remainder of acetic anhydride and triethyl orthoformate is removed by distillation .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(ethoxymethylene)acetoacetate consists of 9 carbon atoms, 14 hydrogen atoms, and 4 oxygen atoms . The average mass of the molecule is 186.205 Da and the monoisotopic mass is 186.089203 Da .


Chemical Reactions Analysis

Ethyl 2-(ethoxymethylene)acetoacetate undergoes various chemical reactions. For instance, it can form enolates that are good at SN2 reactions . These enolates can act as nucleophiles on alkyl halides, acyl (acid) chlorides, and more .


Physical And Chemical Properties Analysis

Ethyl 2-(ethoxymethylene)acetoacetate has a density of 1.0±0.1 g/cm3 . Its boiling point is 268.8±30.0 °C at 760 mmHg . The vapour pressure is 0.0±0.6 mmHg at 25°C . The molar refractivity is 47.2±0.3 cm3 .

Scientific Research Applications

Pharmaceutical Drug Synthesis

Ethyl 2-(ethoxymethylene)acetoacetate serves as a crucial starting material or intermediate in the pharmaceutical industry. It’s used in the development of innovative drug candidates, particularly for the synthesis of compounds that exhibit biological activity . The ester group in the molecule provides a reactive site for modifications, allowing for the creation of a diverse range of pharmacologically active molecules.

Organic Synthesis Intermediate

This compound is frequently used as an intermediate in organic synthesis. Its reactivity towards nucleophiles and electrophiles makes it a valuable building block for constructing complex organic molecules. It can undergo various reactions, including condensation and addition, to yield a wide array of derivatives with different functional groups .

Enolate Chemistry Research

In the field of enolate chemistry, Ethyl 2-(ethoxymethylene)acetoacetate is a prime candidate for studying enolate formation and reactivity. Enolates are important intermediates in many organic reactions, such as the Aldol reaction, and this compound’s ability to form stable enolates is beneficial for exploring these types of chemical processes .

Dyes and Pigments Production

The compound’s chemical structure allows it to be used in the synthesis of dyes and pigments. By reacting with various reagents, it can form chromophores, which are the parts of molecules responsible for their color. This application is significant in the textile and printing industries, where such dyes and pigments are in high demand .

Polymer Chemistry

Ethyl 2-(ethoxymethylene)acetoacetate can be polymerized or copolymerized to form new types of polymers with potential applications in materials science. Its ester group can participate in polymerization reactions, leading to polymers with unique properties suitable for specialized applications .

Agrochemical Research

In agrochemical research, this compound is used to synthesize intermediates for pesticides and herbicides. Its reactivity allows for the creation of compounds that can interfere with the growth of unwanted plants or pests, contributing to the development of new agrochemical products .

Mechanism of Action

Target of Action

Ethyl 2-(ethoxymethylene)acetoacetate is a chemical compound with the molecular formula C9H14O4 The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It is known to participate in various chemical reactions, such as esterification

Biochemical Pathways

It is known to be involved in the synthesis of certain compounds , but the specific pathways and their downstream effects require further investigation.

Result of Action

It is known to participate in chemical reactions

Safety and Hazards

Ethyl 2-(ethoxymethylene)acetoacetate can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing mist, gas, or vapours, and to avoid contact with skin and eyes . Use of personal protective equipment is advised .

properties

IUPAC Name

ethyl (2E)-2-(ethoxymethylidene)-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c1-4-12-6-8(7(3)10)9(11)13-5-2/h6H,4-5H2,1-3H3/b8-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNASCUBBFNCFQO-SOFGYWHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=C(C(=O)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C=C(\C(=O)C)/C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(ethoxymethylene)acetoacetate

CAS RN

3788-94-1
Record name Ethyl 2-(ethoxymethylene)acetoacetate
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Record name 3788-94-1
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Record name Ethyl 2-(ethoxymethylene)acetoacetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(ethoxymethylene)acetoacetate

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